molecular formula C18H17ClN2O2S2 B2994488 4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 894014-98-3

4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

Cat. No.: B2994488
CAS No.: 894014-98-3
M. Wt: 392.92
InChI Key: FGPVGTBBATVMOA-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a chlorine atom at the para position. The sulfonamide nitrogen is connected via an ethyl linker to a 1,3-thiazole ring, which is further substituted with a methyl group at position 4 and a phenyl group at position 2.

Properties

IUPAC Name

4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S2/c1-13-17(24-18(21-13)14-5-3-2-4-6-14)11-12-20-25(22,23)16-9-7-15(19)8-10-16/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPVGTBBATVMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is to react 4-methyl-2-phenylthiazole with 2-chloroethanamine under suitable conditions to form the intermediate thiazole-ethylamine compound. This intermediate is then treated with chlorosulfonic acid to introduce the benzenesulfonamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

  • Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including infections and cancer.

  • Industry: It can be used in the development of new materials, catalysts, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences among analogous sulfonamide-thiazole derivatives:

Compound Name / ID Benzene Substituent(s) Thiazole Substituents Linker/Additional Groups Molecular Weight
Target Compound 4-Cl 4-Me, 2-Ph Ethyl linker ~407.9 (calc.)
4-Methyl-N-(4-Methyl-5-(1-(2-(5-Oxo-4-(2-(p-Tolyl)Hydrazono)-4,5-Dihydrothiazol-2-Yl)Hydrazono)Ethyl)Thiazol-2-Yl)Benzenesulfonamide (15d) 4-Me 4-Me, complex hydrazone side chain Ethyl linker with hydrazone ~600 (est.)
W-18 (4-Chloro-N-[1-[2-(4-Nitrophenyl)Ethyl]-2-Piperidinylidene]-Benzenesulfonamide) 4-Cl N/A Piperidinylidene, 4-nitrophenyl ethyl ~434.3 (calc.)
2-Chloro-N-{[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Methyl}Benzenesulfonamide 2-Cl 4-Me, 2-(4-Cl-Ph) Methyl linker ~423.3 (calc.)
3,4-Dimethoxy-N-[2-(4-Methyl-2-Phenyl-1,3-Thiazol-5-Yl)Ethyl]Benzene-1-Sulfonamide 3,4-OMe 4-Me, 2-Ph Ethyl linker 418.53

Key Observations :

  • Chlorine vs. Methyl/Methoxy : The target compound’s 4-Cl group enhances lipophilicity compared to methyl or methoxy substituents in analogs like 15d or 3,4-dimethoxy derivatives . This may improve membrane permeability but reduce aqueous solubility.
  • Thiazole Substitutions : The 4-Me-2-Ph thiazole in the target compound contrasts with 4-Me-2-(4-Cl-Ph) in , which introduces additional halogenated bulk. W-18 lacks a thiazole, instead incorporating a piperidinylidene ring .
  • Linker Flexibility : Ethyl linkers (target, ) offer conformational flexibility, while methyl linkers () or rigid piperidinylidene groups () may restrict binding modes.

Physicochemical Properties

  • Lipophilicity (LogP) : Chlorine and phenyl groups increase LogP (target: ~3.5 est.), whereas methoxy groups (e.g., , LogP ~2.8) reduce it. W-18’s nitro group (~LogP 3.1) adds polarity but may introduce metabolic instability .
  • Molecular Weight : The target (~408 Da) falls within the acceptable range for oral bioavailability. Higher-MW analogs like 15d (~600 Da) may face absorption challenges .
  • Solubility : Methoxy-substituted compounds (e.g., ) likely exhibit better aqueous solubility than chloro- or phenyl-rich analogs.

Pharmacological Activity

  • W-18: Known for high-affinity binding to opioid receptors, though its exact mechanism remains controversial .
  • Thiazole-Sulfonamide Hybrids : Compounds like and may target carbonic anhydrases or kinases, as sulfonamide-thiazole motifs are common in such inhibitors .

Biological Activity

4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and antimicrobial therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of this compound is C15H16ClN2O2SC_{15}H_{16}ClN_{2}O_{2}S, with a molecular weight of 334.81 g/mol. The structure contains a thiazole moiety, which is known for its diverse biological activities.

The compound exhibits multiple mechanisms of action:

  • Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives similar to this compound can inhibit carbonic anhydrases (CAs), particularly CA IX and CA II. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM, indicating high potency and selectivity over CA II (IC50 values between 1.55 and 3.92 μM) .
  • Induction of Apoptosis : In vitro studies on MDA-MB-231 breast cancer cells demonstrated that the compound can induce apoptosis significantly, with an increase in annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls .
  • Antimicrobial Activity : The compound has shown promising antibacterial effects against Staphylococcus aureus and Klebsiella pneumoniae, with inhibition rates of 80.69% and 79.46%, respectively, at a concentration of 50 μg/mL .

Case Studies

Several studies highlight the biological activity of compounds related to or derived from this compound:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiazole-containing sulfonamides, revealing that they could effectively inhibit cancer cell proliferation in various lines, including MDA-MB-231. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

Research focusing on thiazole derivatives reported significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds exhibited lower toxicity towards human cell lines while maintaining high efficacy against bacterial strains .

Table 1: Biological Activity Summary

Biological TargetActivity TypeIC50 ValueReference
Carbonic Anhydrase IXInhibition10.93 - 25.06 nM
Carbonic Anhydrase IIInhibition1.55 - 3.92 μM
MDA-MB-231 CellsApoptosis Induction~22-fold increase
Staphylococcus aureusAntibacterial80.69% inhibition
Klebsiella pneumoniaeAntibacterial79.46% inhibition

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles, making them suitable candidates for further development in therapeutic applications .

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